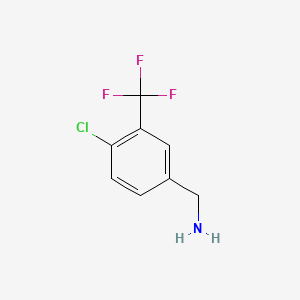

4-Chloro-3-(trifluoromethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHQOQMNBVOXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211101 | |

| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62039-92-3 | |

| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)benzylamine

CAS Number: 62039-92-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in medicinal chemistry. This document details its chemical properties, outlines a probable synthetic route with experimental considerations, and explores its application in the development of targeted therapeutics, including its relevance to specific signaling pathways.

Chemical and Physical Properties

This compound is a substituted benzylamine featuring both a chloro and a trifluoromethyl group on the aromatic ring. These functional groups significantly influence its chemical reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

| Property | Value | Reference |

| CAS Number | 62039-92-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClF₃N | [1][2][3] |

| Molecular Weight | 209.60 g/mol | [1][2][3] |

| Melting Point | 138-141 °C | [1][3] |

| Density | 1.379 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.495 | [2] |

| Flash Point | >110 °C | |

| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F | [2] |

| InChI | 1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-3H,4,13H2 | [2] |

Synthesis Pathway and Experimental Protocol

A potential multi-step synthesis is outlined below, starting from the commercially available o-chlorobenzotrifluoride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol Considerations:

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from o-Chlorobenzotrifluoride

A method for synthesizing the aniline precursor is described in patent CN110885298B. This involves the nitration of o-chlorobenzotrifluoride followed by reduction of the nitro group.

-

Nitration: o-Chlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(trifluoromethyl)chlorobenzene.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile from 4-Chloro-3-(trifluoromethyl)aniline (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting anilines to benzonitriles.

-

Diazotization: 4-Chloro-3-(trifluoromethyl)aniline is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide and potassium cyanide. This results in the displacement of the diazonium group with a nitrile group, affording 4-chloro-3-(trifluoromethyl)benzonitrile.

Step 3: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile to this compound

The final step involves the reduction of the nitrile functional group to a primary amine.

-

Method A: Catalytic Hydrogenation: The benzonitrile derivative can be hydrogenated using high-pressure hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon.

-

Method B: Chemical Reduction: Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used to effect the reduction of the nitrile to the benzylamine.

Applications in Drug Development and Discovery

Substituted benzylamines, particularly those containing trifluoromethyl groups, are crucial building blocks in the design of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound, and its immediate precursors, are of significant interest in the synthesis of kinase inhibitors for cancer therapy. A notable example is the synthesis of Sorafenib, a multi-kinase inhibitor.

Role in the Synthesis of Sorafenib

The precursor, 4-chloro-3-(trifluoromethyl)aniline, is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a key reagent that reacts with the aniline moiety of a pyridine-carboxamide core to form the urea linkage present in the final drug structure of Sorafenib.

Involvement in Signaling Pathways

Derivatives of this compound, such as Sorafenib, are known to target and inhibit multiple protein kinases involved in tumor progression and angiogenesis. The primary signaling pathway inhibited by Sorafenib is the Raf/MEK/ERK pathway .

Caption: The Raf/MEK/ERK signaling pathway and points of inhibition by Sorafenib.

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Sorafenib inhibits Raf kinases (B-Raf and C-Raf) as well as receptor tyrosine kinases (such as VEGFR and PDGFR) on the cell surface that are involved in angiogenesis (the formation of new blood vessels that supply tumors). By blocking these kinases, Sorafenib effectively halts tumor growth and vascularization.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Understanding these properties is fundamental for reaction optimization, formulation development, and predicting the compound's behavior in various chemical and biological systems.

Core Physicochemical Data

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 62039-92-3 | [1] |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Linear Formula | F₃CC₆H₃(Cl)CH₂NH₂ | |

| Molecular Weight | 209.60 g/mol | [1] |

| Melting Point | 138-141 °C | [1] |

| Density | 1.379 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 | |

| Flash Point | > 110 °C (> 230 °F) |

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized for amine compounds and are applicable for the characterization of this compound.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely pulverized. The open end of a glass capillary tube is jabbed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into a slot in the heating block of the Mel-Temp apparatus. A thermometer is inserted into the designated well to monitor the temperature of the block.

-

Measurement:

-

A preliminary, rapid heating is performed to determine an approximate melting point.

-

The apparatus is allowed to cool to at least 20°C below the approximate melting point.

-

A new sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the protonated amine group. It is critical for understanding a molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions.

Methodology: Potentiometric Titration

-

Principle: This method involves titrating a solution of the amine with a strong acid (or its salt with a strong base) and measuring the resulting change in pH with a calibrated pH meter. The pKa is the pH at which the amine is 50% protonated.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

A calibrated combination pH electrode is immersed in the solution, which is stirred continuously.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.

Aqueous Solubility Determination

Solubility is a key parameter affecting a compound's bioavailability and formulation. For amines, solubility is often highly dependent on pH.

Methodology: Qualitative pH-Dependent Solubility Testing

-

Objective: To determine the compound's solubility in neutral, acidic, and basic aqueous solutions.

-

Procedure:

-

Neutral Solubility: Add approximately 1-2 mg of the compound to a test tube containing 1 mL of deionized water. Stir vigorously. Observe if the solid dissolves.

-

Acidic Solubility: To the same test tube (or a new one), add 1 mL of a dilute aqueous acid solution (e.g., 5% HCl) dropwise. Amines are basic and should dissolve in acid to form the more soluble ammonium salt.[2] Note any changes in solubility.

-

Basic Solubility: In a separate test tube, add 1-2 mg of the compound to 1 mL of a dilute aqueous base solution (e.g., 5% NaOH). Observe for any reaction or change in solubility.

-

-

Observation: Record the compound as soluble, partially soluble, or insoluble in each solvent system. The formation of a clear solution upon addition of acid is a strong indicator of the basic amine functionality.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound. This process ensures that crucial data for research and development is systematically collected and analyzed.

References

4-Chloro-3-(trifluoromethyl)benzylamine molecular structure and weight

An In-depth Technical Guide on 4-Chloro-3-(trifluoromethyl)benzylamine

This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthetic route for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data and outlines a potential experimental protocol for its synthesis, alongside a visualization of a relevant biological signaling pathway where a structurally similar moiety plays a crucial role.

Molecular Structure and Properties

This compound is a substituted benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Quantitative Data Summary

The key molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClF₃N | |

| Molecular Weight | 209.60 g/mol | |

| CAS Number | 62039-92-3 | |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | |

| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N |

Synthesis Methodology

Inferred Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl chloride [1]

This step is based on the chloromethylation of o-chloro-α,α,α-trifluorotoluene.

-

Materials: o-chloro-α,α,α-trifluorotoluene, paraformaldehyde, chlorosulfonic acid.

-

Procedure: o-chloro-α,α,α-trifluorotoluene is reacted with paraformaldehyde and chlorosulfonic acid. The reaction mixture is then worked up and distilled to yield a mixture of isomeric benzyl chlorides, with 4-chloro-3-(trifluoromethyl)benzyl chloride being the predominant isomer. The isomers can be separated by vapor phase chromatography.

Step 2: Conversion of 4-Chloro-3-(trifluoromethyl)benzyl chloride to this compound

This step involves the conversion of the benzyl chloride to the corresponding benzylamine. This can be achieved through several standard organic chemistry methods, such as the Gabriel synthesis or by direct amination with ammonia or a protected amine equivalent followed by deprotection.

-

Example Procedure (via Gabriel Synthesis):

-

4-Chloro-3-(trifluoromethyl)benzyl chloride is reacted with potassium phthalimide in a suitable solvent like DMF to form the N-benzylphthalimide derivative.

-

The resulting phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent like ethanol, to release the free primary amine, this compound.

-

The product is then purified using standard techniques such as distillation or chromatography.

-

Biological Relevance and Signaling Pathway

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural component of several biologically active molecules. Notably, it is present in the FDA-approved multi-kinase inhibitor drug, Sorafenib.[2] Sorafenib targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). While this compound itself is not the active drug, its corresponding aniline is a crucial pharmacophore. The following diagram illustrates the simplified signaling pathway inhibited by Sorafenib, highlighting the role of the 4-chloro-3-(trifluoromethyl)phenyl group in binding to the target kinase.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine

Introduction

4-Chloro-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and lipophilicity, which can significantly influence the biological activity of the final products. This technical guide provides a comprehensive overview of two plausible and effective synthetic routes for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis of this compound is not widely documented in publicly available literature; therefore, this guide is based on established methodologies for analogous compounds.

Route 1: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine such as this compound, ammonia is used as the nitrogen source.

Experimental Protocol: Reductive Amination with Ammonia

This protocol is a representative procedure based on the reductive amination of substituted benzaldehydes.

Materials:

-

4-Chloro-3-(trifluoromethyl)benzaldehyde

-

Ammonia (aqueous or as ammonium acetate)

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Imine Formation:

-

Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonia (excess) or ammonium acetate (1.5-2.0 eq).

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Using Catalytic Hydrogenation: Transfer the solution containing the imine to a hydrogenation vessel. Add a catalytic amount of Raney Nickel or 5-10% Palladium on carbon. Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir at room temperature until the reaction is complete.

-

-

Work-up and Purification:

-

For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

For catalytic hydrogenation: Carefully filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.

-

Quantitative Data for Analogous Reductive Aminations

The following table presents representative yields for the reductive amination of various substituted aldehydes, illustrating the general efficiency of this method.

| Aldehyde | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ammonia | H₂/Ni/SiO₂ | - | High | [1] |

| 4-Chlorobenzaldehyde | n-Butylamine | H₂/Co-catalyst | Methanol | 60-89 | [2] |

| 4-Anisaldehyde | Ammonia | H₂/Ni₆AlOₓ | Water | >80 | [3] |

| 4-Chlorobenzaldehyde | Ammonia | H₂/Ni₆AlOₓ | Water | >80 | [3] |

Route 2: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile

The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or chemical hydrides like lithium aluminum hydride (LiAlH₄).

Experimental Protocols for Nitrile Reduction

Two common methods for the reduction of benzonitriles are presented below.

Protocol 2a: Catalytic Hydrogenation with Raney Nickel

This method is often preferred for its milder reaction conditions and easier work-up.[4][5]

Materials:

-

4-Chloro-3-(trifluoromethyl)benzonitrile

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol or Methanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogenation apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol or methanol.

-

A small amount of aqueous ammonia can be added to the solution to minimize the formation of secondary amine byproducts.[5]

-

Carefully add Raney Nickel catalyst (typically 5-10 wt%) to the solution.

-

Seal the reaction vessel and flush it with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas (a wide range of pressures, from a few bars to over 100 bar, can be used depending on the apparatus and desired reaction rate).

-

Stir the reaction mixture vigorously at a suitable temperature (ranging from room temperature to 100 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2b: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[6][7]

Materials:

-

4-Chloro-3-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Standard glassware for inert atmosphere reactions

-

Ice bath

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Chloro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure or column chromatography.

Quantitative Data for Analogous Nitrile Reductions

The following table summarizes the yields for the reduction of various substituted benzonitriles to their corresponding benzylamines using different methodologies.

| Nitrile | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| Benzonitrile | H₂ / Pd/γ-Al₂O₃ | - | ~86 | [1][8] |

| Benzonitrile | H₂ / Ru-cluster catalyst | Methanol | 92 | [9] |

| 3-Nitrobenzonitrile | H₂ / Raney Nickel | Methanol | High | [4] |

| 4-Nitrobenzonitrile | H₂ / Raney Nickel | Methanol | High | [4] |

| Benzonitrile | H₂ / Co-based catalyst | Isopropanol/aq. NH₃ | High Conversion, High Selectivity | [10] |

| Benzonitrile | LiAlH₄ | THF | Not specified | [7] |

Disclaimer: The provided experimental protocols are based on established chemical literature for analogous compounds and should be adapted and optimized by experienced researchers with appropriate laboratory safety precautions. The quantitative data presented is for representative purposes and actual yields may vary.

References

- 1. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of 4-Chloro-3-(trifluoromethyl)benzylamine

This guide provides comprehensive safety information for 4-Chloro-3-(trifluoromethyl)benzylamine (CAS No. 62039-92-3), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency measures, compiled from various safety data sheets.

Chemical Identification and Physical Properties

This compound is a substituted benzylamine derivative. Its identification details and key physical and chemical properties are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 62039-92-3[1][2][3] |

| Molecular Formula | C8H7ClF3N[1][3] |

| Molecular Weight | 209.60 g/mol [1][2][3] |

| MDL Number | MFCD00190124[1][2] |

| Physical Property | Value |

| Physical State | Liquid at 25 °C[2] |

| Melting Point | 138-141 °C[1] |

| Density | 1.379 g/mL at 25 °C[1][2] |

| Flash Point | >110 °C (>230 °F)[1][2] |

| Refractive Index (n20/D) | 1.495[1][2] |

Hazard Identification and Classification

The compound is classified as hazardous. The GHS classifications indicate significant health risks upon exposure.

| Hazard Classification | Details |

| GHS Pictograms | Skull and crossbones (GHS06)[2] |

| Signal Word | Danger[2] |

| Hazard Statements | H301: Toxic if swallowed.[2]H314: Causes severe skin burns and eye damage.[1]H315: Causes skin irritation.[2]H317: May cause an allergic skin reaction.[2]H319: Causes serious eye irritation.[2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties listed are not typically provided in standard Safety Data Sheets. The data are generally derived from standardized testing methods, such as those established by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. For instance, acute toxicity data (e.g., LD50) is often determined using methods like OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). Skin and eye irritation data are typically obtained following OECD Guidelines 404 and 405, respectively. Specific experimental details would need to be sourced from the original study reports, which are not publicly available in this context.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

| Aspect | Recommendation |

| Handling | Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[5] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[2] |

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in case of exposure.

| Exposure Route | First-Aid Measure |

| Ingestion | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell. |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |

| Specific Hazards | Containers may explode when heated.[5] Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound, from initial assessment to emergency response.

Caption: Workflow for safe handling of hazardous chemicals.

References

A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)benzylamine is a substituted benzylamine derivative with applications as a building block in the synthesis of biologically active molecules. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties and influences its reactivity and solubility. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical reactions, purification processes such as crystallization, and formulation development.

Factors influencing the solubility of organic compounds include the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] Temperature also plays a crucial role, with solubility of solids in liquids generally increasing with higher temperatures.[1] For amines, which are basic compounds, solubility can be significantly affected by the pH of the solvent system, particularly in aqueous solutions where protonation can lead to the formation of more soluble salts.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. To facilitate the systematic collection and comparison of this data by researchers, the following table is provided as a template for recording experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Isopropanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Heptane | e.g., 25 |

Note: Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive solubility profile for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant liquid using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Analysis: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent in a volumetric flask. Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or GC.

-

Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the density of the solvent if necessary.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the initial qualitative assessment of the solubility of an organic amine like this compound. This approach helps in classifying the compound and selecting appropriate solvents for further quantitative analysis.

Caption: Qualitative solubility analysis workflow for an organic amine.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to systematically determine and record this information. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining accurate solubility data. Furthermore, the logical workflow for qualitative solubility assessment can aid in the initial characterization of the compound's behavior in different solvent classes. The systematic collection of this data by the scientific community will be invaluable for the future application of this important chemical intermediate.

References

Spectral Data Analysis of 4-Chloro-3-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical synthesis. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

-

IUPAC Name: (4-Chloro-3-(trifluoromethyl)phenyl)methanamine

-

Molecular Formula: C₈H₇ClF₃N[2]

-

Appearance: Expected to be a solid, given its melting point.

-

Melting Point: 138-141ºC[2]

-

Density: 1.379 g/mL[2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H (H-2) |

| ~7.40 | dd | 1H | Ar-H (H-6) |

| ~7.25 | d | 1H | Ar-H (H-5) |

| ~3.90 | s | 2H | -CH₂- |

| ~1.70 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-1) |

| ~132 | Ar-C (C-4) |

| ~131 | Ar-C (H-5) |

| ~129 (q) | Ar-C (C-3) |

| ~127 | Ar-C (H-2) |

| ~124 (q) | -CF₃ |

| ~123 | Ar-C (H-6) |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[3][4] The aromatic ring and the C-Cl and C-F bonds will also produce distinct absorption bands.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |

| 1100-1000 | Strong | C-N stretch |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[5] Fragmentation is likely to occur via benzylic cleavage.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment |

| 209/211 | [M]⁺ (Molecular ion) |

| 192/194 | [M-NH₃]⁺ |

| 174 | [M-Cl]⁺ |

| 140 | [M-CF₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6][7]

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid sample cell.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector is typically used to detect the ions.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Visualizations

Caption: Workflow for the spectral analysis and structural elucidation of a chemical compound.

References

- 1. 4-氯-3-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key building block in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a viable synthesis protocol, and explores its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzylamine featuring a chlorine atom and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62039-92-3 | [1] |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Molecular Weight | 209.60 g/mol | [1] |

| Appearance | Crystals | [2] |

| Melting Point | 35-37 °C | [2] |

| Density | 1.379 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.495 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | [1] |

| SMILES | NCc1ccc(Cl)c(c1)C(F)(F)F | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can source this compound from vendors such as:

-

Sigma-Aldrich: Offers the compound with a purity of 97%.[1]

-

Matrix Scientific: Provides the compound and notes that larger quantities may be shipped as hazardous materials.[3]

-

CP Lab Chemicals

-

EvitaChem [4]

-

Chem-Impex [5]

-

Tokyo Chemical Industry (TCI)

Synthesis Protocol

Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

A common precursor, 4-Chloro-3-(trifluoromethyl)aniline, can be synthesized via a two-step process from 1-chloro-2-(trifluoromethyl)benzene.

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene

This step introduces a nitro group onto the aromatic ring. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent.

Step 2: Reduction of 4-chloro-1-nitro-2-(trifluoromethyl)benzene

The nitro group is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon. Alternatively, reduction can be achieved using iron powder in the presence of an acid.

Proposed Synthesis of this compound from 4-Chloro-3-(trifluoromethyl)benzaldehyde Oxime

A potential route to the target compound involves the reduction of the corresponding benzaldehyde oxime.

Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethyl)benzaldehyde Oxime

This protocol is adapted from a general procedure for the synthesis of benzylamines from benzaldehyde oximes.[6]

Materials:

-

4-Chloro-3-(trifluoromethyl)benzaldehyde oxime

-

Methanol

-

Hydrogen chloride gas

-

Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)

-

Diethyl ether

-

Aqueous sodium hydroxide solution

-

High-pressure hydrogenation apparatus

Procedure:

-

Dissolve 4-Chloro-3-(trifluoromethyl)benzaldehyde oxime in methanol in a suitable high-pressure reaction vessel.

-

Add a catalytic amount of palladium on carbon.

-

Introduce hydrogen chloride gas into the solution.

-

Seal the reaction vessel and pressurize with hydrogen gas to 10 atm.

-

Stir the reaction mixture continuously at room temperature (approximately 25°C) for 3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and remove the catalyst by filtration.

-

Add diethyl ether to the reaction mixture and neutralize with an aqueous sodium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation if necessary.

Caption: Proposed synthetic pathway to this compound.

Applications in Drug Development and Agrochemicals

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry and agrochemical design. Its presence can enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[7]

This compound and its derivatives are important intermediates in the synthesis of various bioactive molecules. For instance, the related compound 4-chloro-3-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of the multi-kinase inhibitor sorafenib, a drug used in cancer therapy.[4][8] This highlights the role of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the development of targeted therapeutics.

In the agrochemical sector, trifluoromethylated compounds are utilized in the formulation of effective pesticides and herbicides.[5] The unique electronic properties conferred by the trifluoromethyl group can lead to agrochemicals with improved efficacy and selectivity.[7]

Signaling Pathway Involvement (Hypothetical)

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its use as an intermediate in the synthesis of kinase inhibitors like sorafenib suggests a potential, indirect involvement in pathways regulated by these enzymes. Sorafenib is known to target the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis in cancer.[8]

Caption: Indirect involvement in the Raf/MEK/ERK pathway via synthesis of Sorafenib.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound. While a complete dataset for this specific compound is not compiled in the searched literature, data for the closely related 4-Chloro-3-(trifluoromethyl)aniline is available and provides a useful reference.

| Analytical Technique | Data for 4-Chloro-3-(trifluoromethyl)aniline | Reference |

| Purity (Assay) | 99% | [2] |

| Form | Crystals | [2] |

| Melting Point | 35-37 °C | [2] |

| Molecular Formula | C₇H₅ClF₃N | [9] |

| Molecular Weight | 195.57 g/mol | [2][9] |

| CAS Number | 320-51-4 | [2][9] |

| InChI Key | ASPDJZINBYYZRU-UHFFFAOYSA-N | [2][9] |

| SMILES | Nc1ccc(Cl)c(c1)C(F)(F)F | [2] |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2).[1]

-

Signal Word: Danger.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.).[1]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[1]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by qualified individuals in a properly equipped laboratory, following all applicable safety regulations.

References

- 1. 4-氯-3-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 4-chloro-3-(trifluoromethyl)benzaldehyde (C8H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 3. matrixscientific.com [matrixscientific.com]

- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C₈H₇ClF₃N

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a halogenated benzylamine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, summarizing its chemical properties, synthesis, and analytical methods. It is important to note that, to date, there is a lack of publicly available information regarding the specific biological activities and mechanisms of action of this compound.

Chemical and Physical Properties

This compound is a substituted benzylamine with a chlorine atom and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its physicochemical properties, such as lipophilicity and electronic character, making it an interesting building block in medicinal chemistry. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClF₃N | [1] |

| Molecular Weight | 209.60 g/mol | |

| CAS Number | 62039-92-3 | |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Density | 1.379 g/mL at 25 °C | |

| Melting Point | 138-141 °C | [2] |

| Refractive Index | n20/D 1.495 | |

| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | |

| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N |

Synthesis Protocols

Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile

This approach involves the chemical reduction of the nitrile group to a primary amine.

Experimental Protocol:

-

Dissolution: Dissolve 4-Chloro-3-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in the same solvent, to the stirred nitrile solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. Collect the filtrate, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis of this compound via Nitrile Reduction

Caption: Workflow for the synthesis of this compound from its corresponding benzonitrile.

Synthesis via Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde

This one-pot reaction involves the formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Chloro-3-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (typically in excess).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. If using NaBH₄, the reaction is often cooled in an ice bath.

-

Reaction: Continue to stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. If methanol was used as a solvent, it is typically removed under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

DOT Diagram: Synthesis of this compound via Reductive Amination

Caption: Workflow for the synthesis of this compound from its corresponding benzaldehyde.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

Hypothetical Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Hypothetical Experimental Protocol:

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

DOT Diagram: General Analytical Workflow

Caption: General workflow for the analytical characterization of this compound.

Biological Activity and Applications in Drug Discovery

As of the date of this document, there is a notable absence of published scientific literature detailing the specific biological activities, mechanism of action, or direct applications of this compound in drug discovery. While the broader class of substituted benzylamines has been investigated for various therapeutic applications, including anti-cancer and anti-viral properties, and the trifluoromethyl group is known to often enhance the pharmacological properties of molecules, specific data for this compound is lacking.[3]

The primary role of this compound appears to be as a chemical intermediate or building block for the synthesis of more complex molecules. For instance, the structurally related moiety, 4-chloro-3-(trifluoromethyl)phenyl, is a key component of the multi-kinase inhibitor drug, Sorafenib.[4]

Given the absence of data on its biological targets and signaling pathway interactions, no corresponding diagrams can be provided at this time. Researchers interested in the potential pharmacological profile of this compound would need to undertake initial screening and biological evaluation studies.

Safety and Handling

This compound is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Acute toxicity, Oral | H301 (Toxic if swallowed) |

| Skin corrosion/irritation | H315 (Causes skin irritation) |

| Serious eye damage/eye irritation | H319 (Causes serious eye irritation) |

| Skin sensitization | H317 (May cause an allergic skin reaction) |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a summary of the currently available technical information for this compound. As research progresses, further details regarding its synthesis, analysis, and potential biological activities may become available.

References

An In-depth Technical Guide to [4-Chloro-3-(trifluoromethyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-Chloro-3-(trifluoromethyl)phenyl]methanamine, also commonly referred to as 4-Chloro-3-(trifluoromethyl)benzylamine, is a halogenated benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric hindrance, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data presentation.

Chemical and Physical Properties

A summary of the key physicochemical properties of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | [4-Chloro-3-(trifluoromethyl)phenyl]methanamine | (Derived from PubChem naming conventions for analogous compounds) |

| CAS Number | 62039-92-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₇ClF₃N | Sigma-Aldrich[1] |

| Molecular Weight | 209.60 g/mol | Sigma-Aldrich[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Density | 1.379 g/mL at 25 °C | Sigma-Aldrich[1] |

| Refractive Index | n20/D 1.495 | Sigma-Aldrich[1] |

| Flash Point | >110 °C (>230 °F) | Sigma-Aldrich[1] |

| SMILES String | NCc1ccc(Cl)c(c1)C(F)(F)F | Sigma-Aldrich[1] |

| InChI | 1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | Sigma-Aldrich[1] |

| InChI Key | SRHQOQMNBVOXCF-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine

Proposed Synthesis Route 1: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile

This method involves the chemical reduction of the nitrile functional group to a primary amine.

Experimental Protocol (Hypothetical):

-

Materials: 4-chloro-3-(trifluoromethyl)benzonitrile, a suitable reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with a metal catalyst like Palladium on carbon), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄, or ethanol/methanol for catalytic hydrogenation), and appropriate work-up reagents (e.g., water, sodium hydroxide solution).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)benzonitrile in the chosen anhydrous solvent.

-

If using LiAlH₄, cool the solution in an ice bath and slowly add the reducing agent portion-wise.

-

If using catalytic hydrogenation, add the catalyst to the solution and subject the mixture to a hydrogen atmosphere (typically with a balloon or a Parr hydrogenator).

-

Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure [4-Chloro-3-(trifluoromethyl)phenyl]methanamine.

-

Caption: Proposed synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine via nitrile reduction.

Proposed Synthesis Route 2: Reductive Amination of 4-Chloro-3-(trifluoromethyl)benzaldehyde

This one-pot reaction involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction.

Experimental Protocol (Hypothetical):

-

Materials: 4-chloro-3-(trifluoromethyl)benzaldehyde, a source of ammonia (e.g., ammonium acetate, aqueous ammonia), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), and a suitable solvent (e.g., methanol or dichloromethane).

-

Procedure:

-

Dissolve 4-chloro-3-(trifluoromethyl)benzaldehyde and the ammonia source in the chosen solvent in a round-bottom flask.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

-

Once imine formation is significant, add the reducing agent portion-wise. The choice of reducing agent is critical; NaBH₃CN and NaBH(OAc)₃ are mild enough to selectively reduce the imine in the presence of the aldehyde.[2]

-

Continue stirring at room temperature until the reaction is complete, as indicated by TLC or GC-MS.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Caption: Proposed synthesis via reductive amination.

Biological Activity and Applications in Drug Discovery

Substituted benzylamines are a common scaffold in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific biological data for [4-Chloro-3-(trifluoromethyl)phenyl]methanamine is limited in publicly accessible literature, its structural analogs have shown interesting activities. For instance, various substituted aryl benzylamines have been investigated as potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis and a potential target for prostate cancer therapy.[1][3]

The structure of [4-Chloro-3-(trifluoromethyl)phenyl]methanamine makes it a valuable starting material for the synthesis of more complex molecules. It can serve as a key building block in the development of novel therapeutic agents targeting a range of biological pathways. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Conclusion

[4-Chloro-3-(trifluoromethyl)phenyl]methanamine is a synthetically accessible compound with physicochemical properties that make it an attractive component for drug design and materials science. While detailed experimental protocols and biological activity data are not extensively documented, established synthetic methodologies provide a clear path for its preparation. The known biological activities of structurally related compounds suggest that this molecule and its derivatives hold promise for future research and development in medicinal chemistry. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this versatile chemical entity.

References

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)benzylamine, a key intermediate in modern medicinal chemistry. The document details its discovery and historical context, focusing on its emergence as a critical building block for synthesizing advanced pharmaceutical compounds. Detailed experimental protocols for its synthesis, primarily through the reduction of 4-chloro-3-(trifluoromethyl)aniline, are presented. Physicochemical and spectroscopic data are summarized in structured tables for clarity. Furthermore, this guide illustrates the synthetic pathways and logical relationships involved in its preparation through detailed diagrams.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular discovery paper. Its history is intrinsically linked to the development of fluorinated organic compounds in medicinal chemistry and its role as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients.

The closely related precursor, 4-chloro-3-(trifluoromethyl)benzyl chloride, was mentioned in a 1969 patent, suggesting that the synthesis of the corresponding benzylamine was likely developed during the same period or shortly thereafter. However, the significance of this compound surged with its incorporation into the structure of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1] The development of Sorafenib in the early 2000s solidified the importance of this benzylamine derivative as a commercially valuable building block.[2][3]

Chinese patents CN110885298B and CN103709045A describe detailed methods for the synthesis of the immediate precursor, 4-chloro-3-(trifluoromethyl)aniline, highlighting the industrial relevance of this synthetic route.[4][5] These patents underscore the evolution of synthetic methodologies to produce this key intermediate with high purity and yield, driven by the demand for pharmaceuticals like Sorafenib.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various commercial and database sources.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62039-92-3 | |

| Molecular Formula | C₈H₇ClF₃N | |

| Molecular Weight | 209.60 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | [6] |

| Density | 1.379 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 | |

| Boiling Point | Not readily available | |

| Melting Point | 36-40 °C | [6] |

| Flash Point | > 110 °C (> 230 °F) |

Table 2: Spectroscopic Data Summary

| Technique | Data Summary |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR | Data available in NIST Chemistry WebBook for the precursor aniline. |

| Mass Spectrometry | Data available in NIST Chemistry WebBook for the precursor aniline. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aniline, nitrile, or by reductive amination of the aldehyde. The synthesis of the key intermediate, 4-chloro-3-(trifluoromethyl)aniline, is well-documented in patent literature.

Synthesis of 4-Chloro-3-(trifluoromethyl)aniline (Intermediate)

This protocol is adapted from the general methodologies described in Chinese patents CN110885298B and CN103709045A.[4][5]

Reaction Scheme:

Step 1: Nitration of o-Chlorobenzotrifluoride

-

Materials:

-

o-Chlorobenzotrifluoride

-

Acetic anhydride

-

Concentrated nitric acid

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

In a reaction vessel, mix o-chlorobenzotrifluoride and acetic anhydride.

-

Cool the mixture and slowly add concentrated nitric acid while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

Upon completion, quench the reaction and wash the organic layer with an aqueous sodium hydroxide solution.

-

Separate the organic phase containing 4-nitro-2-chlorobenzotrifluoride.

-

Step 2: Reduction of 4-nitro-2-chlorobenzotrifluoride

-

Materials:

-

4-nitro-2-chlorobenzotrifluoride

-

Iron powder (or a catalyst such as Pd/C)

-

Hydrochloric acid (or hydrogen gas for catalytic reduction)

-

Ethanol (as solvent)

-

-

Procedure (Iron/HCl Reduction):

-

Suspend iron powder in a mixture of ethanol and water in a reaction flask.

-

Heat the mixture to reflux and add a small amount of hydrochloric acid.

-

Add the 4-nitro-2-chlorobenzotrifluoride solution in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate to yield 4-chloro-3-(trifluoromethyl)aniline.

-

Synthesis of this compound

A general method for the reduction of an aromatic aniline to a benzylamine is not a standard, direct transformation. A more plausible and commonly used approach is the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde. Given the available precursors, a logical route involves the conversion of the aniline to the nitrile, followed by reduction.

Logical Synthesis Workflow:

Step 1: Conversion of 4-Chloro-3-(trifluoromethyl)aniline to 4-Chloro-3-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)

-

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide

-

-

Procedure:

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in aqueous hydrochloric acid and cool to 0-5 °C.

-